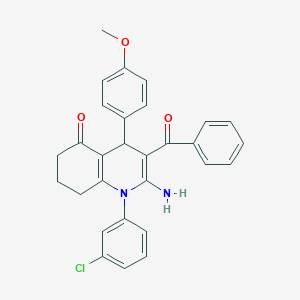![molecular formula C20H20Cl2N2O3 B304394 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as Etizolam, is a benzodiazepine analog that has gained popularity as a research chemical due to its unique pharmacological properties. Etizolam is a thienodiazepine derivative that acts as a potent anxiolytic, sedative, hypnotic, and muscle relaxant.
Mechanism of Action
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the binding of GABA to the receptor, 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione increases the inhibitory effects of GABA, resulting in anxiolytic, sedative, and muscle relaxant effects.
Biochemical and Physiological Effects:
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to decrease anxiety and induce sedation in animal models. It also has muscle relaxant effects, which are mediated by its action on the GABA-A receptor. 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been found to have a half-life of approximately 3.5 hours in humans, and it is primarily metabolized by the liver.
Advantages and Limitations for Lab Experiments
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research chemical, including its potency and selectivity for the GABA-A receptor. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments, including the potential for abuse and the lack of long-term safety data.
Future Directions
There are several potential future directions for research on 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its use as a potential treatment for anxiety disorders and insomnia. Another area of interest is its potential use as a muscle relaxant. Additionally, there is interest in studying the long-term safety and efficacy of 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, as well as its potential for abuse and dependence.
In conclusion, 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a benzodiazepine analog that has gained popularity as a research chemical due to its unique pharmacological properties. It acts as a positive allosteric modulator of the GABA-A receptor, resulting in anxiolytic, sedative, and muscle relaxant effects. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, including its use as a potential treatment for anxiety disorders, insomnia, and muscle spasms.
Synthesis Methods
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione can be synthesized by the reaction of 2-(2,4-dichlorophenyl)ethylamine with ethyl acetoacetate in the presence of a base. The resulting product is then cyclized with ammonium acetate to form the pyrrolidinedione ring. The final step involves the reduction of the ketone group to form 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione.
Scientific Research Applications
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its anxiolytic and sedative properties. It has been shown to be effective in treating anxiety disorders, panic attacks, and insomnia. 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been studied for its muscle relaxant properties, making it a potential treatment for muscle spasms and tension headaches. In addition, 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
properties
Product Name |
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
Molecular Formula |
C20H20Cl2N2O3 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-[2-(2,4-dichlorophenyl)ethylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-27-16-7-5-15(6-8-16)24-19(25)12-18(20(24)26)23-10-9-13-3-4-14(21)11-17(13)22/h3-8,11,18,23H,2,9-10,12H2,1H3 |
InChI Key |
ZHUXHACFDJNFOL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















